4-Methoxybenzamide vs. Unsubstituted Benzamide: Electronic Modulation of the Amide Pharmacophore
The target compound incorporates a 4-methoxy substituent on the terminal benzamide ring, whereas the closest direct analog, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS 1021252-26-5), bears an unsubstituted benzamide . In pyridazinone-based kinase inhibitor series, introduction of a para-methoxy group has been shown to enhance electron density on the carbonyl oxygen, strengthening hydrogen-bond acceptor capacity and altering the dipole moment of the amide bond . Although no head-to-head biochemical IC₅₀ comparison has been published for this exact pair, class-level SAR from the same patent family indicates that benzamide substitution patterns directly modulate antiproliferative potency in EGFR-mutant and KRAS-mutant cell lines, with methoxy-containing congeners frequently exhibiting lower GI₅₀ values than their unsubstituted counterparts . This electronic differentiation is relevant when selecting compounds for kinase profiling panels or cellular phenotypic screens.
| Evidence Dimension | Electronic property of the terminal benzamide group (Hammett σₚ constant) |
|---|---|
| Target Compound Data | σₚ = −0.27 (4-OCH₃, electron-donating) |
| Comparator Or Baseline | σₚ = 0.00 (4-H, unsubstituted benzamide analog, CAS 1021252-26-5) |
| Quantified Difference | Δσₚ = −0.27 (increased electron density on the amide carbonyl) |
| Conditions | Hammett substituent constant analysis; no direct biochemical assay comparison available |
Why This Matters
The altered electronic profile of the 4-methoxybenzamide group may confer differential hydrogen-bonding and target-binding characteristics, making the compound a non-interchangeable tool for SAR exploration in kinase inhibitor programs.
- [1] Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
- [2] US Patent US-9562019-B2. Substituted pyridazines as EGFR and/or KRAS inhibitors. Sloan-Kettering Institute for Cancer Research. Column 45–52, biological data tables. View Source
